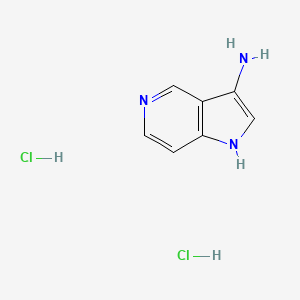

3-Amino-5-azaindole dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGVIJQANARAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-49-1 | |

| Record name | 3-Amino-5-azaindole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Azaindole Scaffold: a Privileged Structure in Modern Chemistry

The azaindole scaffold, a bioisostere of the naturally occurring indole (B1671886) ring system, holds a position of prominence in contemporary chemical and pharmaceutical sciences. pharmablock.commdpi.com Azaindoles are characterized by the replacement of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom, a modification that can profoundly influence the molecule's physicochemical properties. pharmablock.comnih.gov This structural alteration can modulate factors such as basicity, hydrogen bonding capacity, and solubility, which are critical for drug efficacy and pharmacokinetics. researchgate.net

There are four positional isomers of azaindole: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole (B17877), each exhibiting distinct electronic and steric properties. pharmablock.com This diversity allows medicinal chemists to fine-tune the characteristics of a lead compound to optimize its interaction with biological targets. mdpi.com The azaindole nucleus is considered a "privileged structure" because it is a recurring motif in a multitude of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy. pharmablock.comresearchgate.net The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, mimicking the adenine (B156593) portion of ATP and facilitating binding to the ATP-binding site of kinases. mdpi.com

3 Amino 5 Azaindole Dihydrochloride: a Versatile Chemical Intermediate

3-Amino-5-azaindole dihydrochloride (B599025) (1H-Pyrrolo[3,2-c]pyridin-3-amine, dihydrochloride) is a key derivative of the 5-azaindole (B1197152) core. The presence of an amino group at the 3-position provides a reactive handle for a wide array of chemical transformations, making it an exceptionally versatile building block in organic synthesis. researchgate.net This functional group allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. Its utility is demonstrated in the synthesis of a range of compounds, including those with potential applications in medicinal chemistry and materials science. chemscene.com

Below is a table summarizing the key properties of 3-Amino-5-azaindole dihydrochloride:

| Property | Value |

| Chemical Formula | C7H9Cl2N3 |

| Molecular Weight | 206.07 g/mol |

| CAS Number | 1257535-49-1 |

| MDL Number | MFCD16628055 |

A Historical Look at Azaindole Derivatives

Precursor Synthesis and Intermediate Derivatization for Azaindole Construction

Chloroamino-N-Heterocycle Preparation as Synthetic Precursors

A highly effective and versatile approach for the synthesis of a wide array of aza- and diazaindoles commences with chloroamino-N-heterocycles as readily available starting materials. surrey.ac.ukorganic-chemistry.org This method is particularly advantageous as it often circumvents the need for protecting groups, streamlining the synthetic sequence. surrey.ac.uknih.gov The general strategy involves a two-step process: an optimized Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. surrey.ac.ukorganic-chemistry.org

The Suzuki-Miyaura reaction is employed to couple the chloroamino-N-heterocycle with a suitable vinylboron species, such as (2-ethoxyvinyl)borolane. surrey.ac.ukorganic-chemistry.org Optimization of the coupling conditions is critical for achieving high yields. A particularly effective catalyst system consists of SPhos/Pd(OAc)2 in a refluxing mixture of acetonitrile (B52724) and water with potassium phosphate (B84403) as the base. nih.govorganic-chemistry.org For more challenging substrates, a modified system using acetonitrile with potassium hydroxide (B78521) as the base has proven successful. organic-chemistry.org This initial coupling step introduces the necessary carbon framework for the subsequent formation of the pyrrole (B145914) ring.

Following the Suzuki-Miyaura coupling, the resulting intermediate undergoes an acid-catalyzed cyclization to form the azaindole core. surrey.ac.ukorganic-chemistry.org Acetic acid is commonly used to promote this ring-closure, yielding the desired azaindole in high purity. organic-chemistry.org This method has been successfully applied to the synthesis of various azaindole regioisomers, including the medicinally important 5-azaindole (B1197152). organic-chemistry.org

A key advantage of this approach is its ability to overcome challenges associated with catalyst poisoning, which can be a significant issue when working with aminopyridines. nih.govorganic-chemistry.org Careful optimization of the ligand-to-palladium ratio and the equivalents of the borolane reagent are instrumental in mitigating this problem and ensuring efficient conversion. organic-chemistry.org The use of inexpensive and readily available starting materials further enhances the practical utility of this synthetic route. surrey.ac.ukorganic-chemistry.org

Functionalized Pyridine (B92270) Substrate Synthesis and Optimization

The synthesis of functionalized pyridine substrates is a cornerstone in the construction of the azaindole nucleus, as the pyridine ring constitutes one of the two fused rings in the final product. rsc.orgresearchgate.net Various strategies have been developed to prepare appropriately substituted pyridines that can be efficiently converted into azaindoles.

One common approach involves the use of aminopyridines, which serve as a versatile platform for building the fused pyrrole ring. nih.gov For instance, 3-amino-4-methylpyridines can be utilized in a scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles through treatment with trifluoroacetic anhydride (B1165640) (TFAA). rsc.org The reaction proceeds via a formal electrophilic [4+1]-cyclization, where the aminomethylpyridine provides four atoms and the electrophile contributes one atom to the newly formed ring. rsc.org The reactivity and outcome of this cyclization are highly dependent on the nature of both the pyridine and the electrophilic component. rsc.org

The activation of the methyl group in aminomethylpyridines under mildly acidic conditions has shown promise for expanding the scope of this methodology to a wider range of novel substrates. rsc.org In addition to TFAA, other electrophilic reagents such as difluoroacetic anhydride (DFAA), trichloroacetic anhydride (TCAA), and the Vilsmeier-Haack reagent have been successfully employed, leading to a diverse array of substituted azaindoles. rsc.org

Another important class of functionalized pyridine precursors are the haloaminopyridines. These substrates are particularly useful in metal-catalyzed cross-coupling reactions, which are powerful tools for azaindole synthesis. nih.gov For example, 5-iodo-3-iodoaminopyridine has been used in double Sonogashira coupling reactions. nih.gov Similarly, amino-ortho-halopyridines can be reacted with simple ketones in a palladium-catalyzed α-heteroarylation of ketone enolates to construct the azaindole scaffold. nih.gov

The synthesis of azaindoles often starts from aminopyridines, followed by the construction of the pyrrole ring. nih.gov However, the inherent electronic properties of aminopyridines can sometimes pose challenges in metal-catalyzed reactions. nih.gov To circumvent these issues, strategic modifications to the pyridine substrate, such as protection of the pyridyl group as an N-oxide, can be employed to modulate its reactivity and prevent undesired side reactions. nih.gov

Role of Azide (B81097) and Formamidine (B1211174) Intermediates in Azaindole Synthesis

Azide and formamidine intermediates play a significant role in specific synthetic routes leading to the azaindole core. These functionalities can be strategically incorporated into precursor molecules to facilitate key bond-forming and cyclization steps.

One notable application of an azide intermediate is in the synthesis of certain 7-azaindole derivatives. The synthesis can begin with the conversion of a suitable precursor to an azide, which is then transformed into an iminophosphorane. researchgate.net This iminophosphorane can subsequently react with various isocyanates to yield pyridine derivatives. researchgate.net A final thermal cyclization of these pyridine derivatives in a high-boiling solvent like nitrobenzene (B124822) affords the corresponding 7-azaindole derivatives. researchgate.net

Formamidine intermediates are also valuable in the construction of the azaindole skeleton. For instance, a modified Madelung and extended Reissert synthetic route for 6-methyl-7-azaindole involves the use of a formamidine derivative. researchgate.net In this sequence, a 3,6-dimethyl-2-aminopyridine can be treated with a mixture of phosphorus pentachloride and N-methylformanilide to generate a formamidine intermediate. researchgate.net This intermediate then undergoes cyclization to furnish the desired 6-methyl-7-azaindole. researchgate.net This approach avoids potential side reactions that can occur with other methods, such as the condensation with triethyl orthoformate, especially on a larger scale. researchgate.net

These examples highlight the strategic utility of azide and formamidine intermediates in overcoming specific synthetic challenges and enabling the construction of particular substituted azaindoles.

Established Ring-Closure and Annelation Strategies to the Azaindole Core

The formation of the bicyclic azaindole system is typically achieved through ring-closure or annelation reactions, where the pyrrole ring is constructed onto a pre-existing pyridine ring. researchgate.net Several classical and modern synthetic methods have been adapted and optimized for this purpose.

Pyrrolo Annelation into Preformed Pyridine Rings

The annelation of a pyrrole ring onto a preformed pyridine ring is a fundamental and widely employed strategy for the synthesis of azaindoles. researchgate.netnih.gov This approach allows for the construction of the bicyclic scaffold from readily available pyridine derivatives. A variety of synthetic methodologies fall under this category, each with its own set of advantages and limitations.

One of the most prominent examples of pyrrolo annelation is the use of metal-catalyzed cross-coupling reactions. nih.gov The Sonogashira, Heck, and Suzuki reactions have all been successfully utilized to construct the azaindole core. nih.gov For instance, a palladium-catalyzed Sonogashira coupling of an appropriately substituted halopyridine with an alkyne, followed by an intramolecular cyclization, is a common sequence. nih.gov This can be followed by further functionalization via C-N cross-coupling reactions to introduce desired substituents. nih.gov

Tandem reactions that combine multiple bond-forming events in a single pot have also been developed. For example, a palladium-catalyzed reaction of gem-dichloroolefins and a boronic acid can proceed via a tandem intramolecular C-N coupling and an intramolecular Suzuki coupling to afford azaindoles. nih.gov Similarly, a one-pot approach involving N-arylation and Sonogashira coupling followed by in situ cyclization has been reported for the synthesis of 1,2-disubstituted azaindoles from amino-halopyridines. nih.gov

Intramolecular Heck reactions under microwave conditions have also been shown to be an effective method for the annelation of the pyrrole ring. nih.gov Furthermore, a palladium-catalyzed α-heteroarylation of ketone enolates with amino-ortho-halopyridines provides a direct route to the azaindole system. nih.gov

Beyond metal-catalyzed methods, other annelation strategies exist. For example, the reaction of 2-amino-pyrrole-3-carbonitrile with 2-arylidenemalononitriles is a valuable method for generating a diverse library of pyrrolopyridine derivatives. juniperpublishers.com This highlights the versatility of the pyrrolo annelation approach, which can be adapted to a wide range of starting materials and reaction conditions to access a rich diversity of azaindole structures.

Modified Madelung and Fischer-Type Syntheses for Azaindoles

Classical indole (B1671886) syntheses, such as the Madelung and Fischer reactions, have been adapted for the preparation of azaindoles, although often with modifications to accommodate the electronic nature of the pyridine ring. researchgate.netrsc.org

The Madelung synthesis , which involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, can be applied to the synthesis of azaindoles. wikipedia.org For example, a modified Madelung and extended Reissert synthetic route has been used to prepare 6-methyl-7-azaindole. researchgate.net However, the vigorous reaction conditions required for the classical Madelung synthesis can limit its applicability, particularly for substrates with sensitive functional groups. wikipedia.org A significant advancement is the Smith-modified Madelung synthesis, which employs organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines and esters or carboxylic acids. wikipedia.org This modification proceeds under milder conditions and has a broader substrate scope. wikipedia.org A facile synthesis of 3-cyano-4-azaindoles has been achieved via a modified Madelung indole synthesis. acs.org

Vilsmeier-Haack Formylation-Induced Cyclizations

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org In the context of azaindole synthesis, it can be employed to induce cyclization and introduce a formyl group in a single step. A notable application involves the reaction of 3-amino-4-methylpyridines with the Vilsmeier-Haack reagent (formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide) to yield 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.org

Mechanistically, the reaction is believed to proceed through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.org This reagent reacts with the electron-rich aminopyridine derivative. Subsequent intramolecular cyclization onto the adjacent methyl group, followed by elimination and hydrolysis during workup, affords the 3-formyl-6-azaindole product. chemrxiv.orgchemrxiv.org The reaction's success is often dependent on the substitution pattern of the starting pyridine, with steric hindrance around the pyridine nitrogen atom playing a critical role. researchgate.net An efficient protocol for this transformation involves adding the aminopyridine to a pre-formed solution of the Vilsmeier reagent and allowing the reaction to proceed at room temperature. chemrxiv.org

Advanced Cross-Coupling Approaches in Azaindole Synthesis

Cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis and derivatization of azaindoles, several palladium-catalyzed cross-coupling reactions are particularly prominent.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org This reaction is widely used for the derivatization of the azaindole scaffold. For instance, a 5-bromo-7-azaindole (B68098) can be coupled with various boronic acids or their pinacol (B44631) esters to introduce a wide range of substituents at the 5-position. nih.gov Similarly, this method can be used to introduce substituents at the 3-position of a pre-functionalized azaindole core. nih.gov

A key challenge in the Suzuki-Miyaura coupling of azaindoles can be the presence of the free N-H group, which can interfere with the catalytic cycle. nih.gov However, the use of specific ligands, such as SPhos and XPhos, can overcome this issue and allow for the efficient coupling of unprotected azaindoles. nih.gov The reaction typically employs a palladium catalyst like PdCl2(dppf)·CH2Cl2 and a base such as potassium carbonate in a solvent mixture like dioxane and water. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling in Azaindole Synthesis

| Electrophile | Nucleophile | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| 5-Bromo-7-azaindole | 1-Methyl-4-pyrazoleboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 5-(1-Methyl-1H-pyrazol-4-yl)-7-azaindole | Not specified nih.gov |

| 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1-tosyl-7-azaindole | Various boronic acids/esters | Not specified | Basic conditions | 3-Substituted-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindoles | Not specified nih.gov |

| 3-Chloroindazole (unprotected) | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 3-Phenylindazole | 84% nih.gov |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is instrumental in synthesizing alkynyl-substituted azaindoles, which are valuable intermediates for further transformations. The synthesis of azaindole derivatives often starts with an appropriately substituted aminohalopyridine, which undergoes a Sonogashira coupling with a terminal alkyne. nih.gov The resulting intermediate can then undergo intramolecular cyclization to form the azaindole ring. nih.gov

For example, 2-amino-3-iodo-5-nitropyridine can be coupled with trimethylsilylacetylene (B32187) (TMSA) in a Sonogashira reaction, followed by a copper-catalyzed cyclization to yield 5-nitro-7-azaindole. nih.gov The reaction conditions typically involve a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI, with an amine base like triethylamine (B128534) in a solvent such as DMF. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction is a powerful tool for introducing amino groups onto the azaindole core. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl halides under mild conditions. libretexts.org

In the context of azaindole synthesis, Buchwald-Hartwig amination can be used to introduce amino substituents at various positions of the azaindole ring. This is particularly useful for synthesizing compounds like 3-amino-5-azaindole and its derivatives. The reaction typically involves a palladium precatalyst and a suitable ligand, with a base to facilitate the coupling. nih.gov Challenges can arise from the electron-rich nature of the azaindole ring, which can make reductive elimination more difficult. nih.gov However, the use of appropriate catalyst systems can overcome these hurdles. nih.gov

Regioselectivity and Stereoselectivity in 3-Amino-5-azaindole Dihydrochloride (B599025) Synthetic Routes

Regioselectivity is a critical consideration in the synthesis of substituted azaindoles. The inherent electronic properties of the pyridine ring in the azaindole nucleus direct the position of incoming electrophiles or the site of metalation. For instance, in the synthesis of 7-azaindoles from 2-aminopyridines, C-H activation often occurs at the C3 position of the pyridine ring. nih.gov The directing effect of substituents on the pyridine ring plays a crucial role in determining the outcome of the reaction.

In electrophilic substitution reactions, such as nitration of 7-azaindoline, the nitro group is introduced at the 5-position of the pyridine ring. acs.org This regioselectivity is a key step in a multi-step synthesis of 5-nitro-7-azaindole. acs.org Similarly, in the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines, the formylation and subsequent cyclization lead specifically to 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.org

Stereoselectivity is generally not a factor in the core synthesis of the aromatic 3-amino-5-azaindole ring itself. However, it becomes relevant when chiral centers are introduced in the substituents attached to the azaindole core. In such cases, the choice of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome.

Scalability Considerations in the Synthesis of 3-Amino-5-azaindole Dihydrochloride and Related Compounds

The scalability of a synthetic route is a crucial factor for the large-scale production of a target compound. For this compound and its analogues, several synthetic methods have been developed with scalability in mind.

A scalable synthesis of 5-nitro-7-azaindole has been reported, which is a precursor for 5-amino-7-azaindole. acs.orgresearchgate.netacs.org This process involves a metal-free cycloisomerization and has been demonstrated on a multi-kilogram scale, providing consistent yield and purity. acs.orgacs.org The avoidance of heavy metals and chromatographic purification makes this process economically viable and environmentally friendlier. acs.org

The Vilsmeier-Haack formylation-induced cyclization to produce 3-formyl-6-azaindoles has also been shown to be scalable. chemrxiv.orgresearchgate.net The procedure is described as easy to scale up, with successful implementation on a scale of over 50 grams. researchgate.net Similarly, an efficient method for preparing 3-formyl-6-azaindoles from commercially available substrates has been scaled up to 40 grams. chemrxiv.org

For cross-coupling reactions, while often highly efficient on a lab scale, scalability can present challenges related to catalyst cost, removal of metal residues, and reaction robustness. However, the development of highly active catalysts allows for lower catalyst loadings, which can improve the economics of the process on a larger scale.

Functional Group Interconversions at the Azaindole Core

The azaindole core's reactivity allows for extensive modification at both the pyrrole and pyridine moieties. The electron-rich pyrrole ring is susceptible to electrophilic substitution, while the pyridine ring can be functionalized through various strategies, often requiring activation.

Amination Reactions and Modifications of the 3-Amino Group

The 3-amino group is a key handle for introducing structural diversity. It can undergo a variety of transformations, including acylation, alkylation, and participation in cross-coupling reactions. While direct modification of the 3-amino group is common, another powerful strategy involves introducing amino functionalities to the azaindole skeleton via metal-catalyzed cross-coupling reactions.

Palladium-catalyzed amination reactions have proven effective for functionalizing halo-azaindoles. For instance, unprotected halo-7-azaindoles can be coupled with a wide array of primary and secondary aliphatic and aromatic amines under mild conditions using specific palladium precatalysts. mit.edu This approach avoids the need for protecting the azaindole N-H group, offering a more efficient synthetic route. mit.edu Similarly, cobalt-catalyzed C-H amidation of 7-azaindoles using dioxazolones as the amidating reagent has been developed, providing access to C-H amidated derivatives in high yields. nih.gov In some cases, palladium-mediated coupling can lead to the formation of 5-amino-substituted azaindoles where a tosyl protecting group is cleaved under the reaction conditions. nih.gov

Furthermore, the 3-amino group itself can be synthesized from other functionalities. For example, a 3-formyl group can be reduced to a hydroxymethyl group, which is then converted to an azide using reagents like diphenylphosphoryl azide (DPPA). Subsequent reduction of the azide yields the desired 3-amino group. benchchem.com

| Reaction Type | Substrate | Reagents/Catalyst | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Amination | Halo-7-azaindole | Palladium precatalyst, various amines | Aminated 7-azaindole | Efficient coupling with a wide array of amines without N-H protection. | mit.edu |

| Co-Catalyzed C-H Amidation | 7-Azaindole | Cobalt catalyst, Dioxazolone | C-H amidated 7-azaindole | Direct amidation of the azaindole core in high yields. | nih.gov |

| Synthesis from Formyl Group | 3-Formyl-6-azaindole | 1. NaBH4 2. DPPA, DBU 3. PPh3, H2O | 3-Aminomethyl-6-azaindole | Multi-step conversion of a formyl group to an amino group via an azide intermediate. | benchchem.comchemrxiv.org |

Halogenation and Subsequent Cross-Coupling Capabilities

Halogenation of the azaindole nucleus is a critical step for subsequent functionalization via cross-coupling reactions. The introduction of iodine or bromine atoms at specific positions creates reactive sites for forming new carbon-carbon and carbon-heteroatom bonds.

Electrophilic iodination of 7-azaindole at the C3 position can be achieved using N-iodosuccinimide (NIS) in the presence of a base like KOH. acs.org For 5-chloro-2-aminopyridine, a precursor to some azaindoles, iodination can be performed with iodine and silver sulfate. rsc.org These halogenated intermediates are versatile substrates for a range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions. nih.govmdpi.com

The Sonogashira reaction, coupling terminal alkynes with aryl halides, is widely used for azaindole synthesis and functionalization. nih.gov For example, 2-amino-3-iodopyridines can be coupled with terminal alkynes, followed by cyclization to form the azaindole ring. nih.govrsc.org Microwave-assisted conditions can accelerate these reactions. nih.gov

The Suzuki-Miyaura cross-coupling is another powerful tool for introducing aryl groups. One-pot, two-step Suzuki reactions on dihalo-azaindoles have been developed to synthesize C3,C6-diaryl 7-azaindoles, demonstrating tolerance for both electron-donating and electron-withdrawing groups on the aryl boronic acid. acs.org

| Reaction Type | Substrate | Reagents/Catalyst | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| C3 Iodination | 7-Azaindole | N-Iodosuccinimide (NIS), KOH | C3-Iodo-7-azaindole | Efficient electrophilic iodination at the C3 position. | acs.org |

| Sonogashira Coupling | 2-Amino-3-iodo-5-nitropyridine | PdCl2(PPh3)2, CuI, TMSA | 5-Nitro-7-azaindole derivative | Used for initial C-C bond formation before cyclization. nih.gov | mdpi.com |

| Suzuki-Miyaura Coupling | 6-Chloro-3-iodo-1-methyl-7-azaindole | Pd catalyst, Aryl boronic acid | C3,C6-Diaryl-7-azaindole | One-pot synthesis tolerating diverse functional groups. acs.org | acs.org |

| Heck Reaction | Imines/enamines from 2-aminopyridine | Pd(Ph3)4, Cy2NMe | Azaindole | Intramolecular Heck reaction to form the azaindole ring. nih.gov | nih.gov |

C-3 Functionalizations via Formylation and Other Electrophilic Substitutions

The C-3 position of the azaindole core is particularly reactive towards electrophiles. Formylation, a key transformation, introduces a versatile formyl group that can be further elaborated.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C-3 position. Using a Vilsmeier-Haack reagent (VHR), generated from reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), 3-amino-4-methylpyridines can be cyclized to form 3-formyl-6-azaindoles. chemrxiv.orgchemrxiv.orgchemrxiv.org Optimized procedures have significantly improved the yields of this transformation, making it scalable. chemrxiv.orgchemrxiv.org The reaction mechanism is believed to involve the formation of a trifluoroacylated pyridinium salt, which activates the methyl group for cyclization. chemrxiv.org

Besides the Vilsmeier-Haack reagent, other electrophilic C1 sources can be used. For instance, treatment of 3-amino-4-methylpyridine with difluoroacetic anhydride (DFAA) yields the corresponding difluoromethyl-substituted 6-azaindole (B1212597). chemrxiv.org These electrophilic cyclization reactions are sensitive to the substitution pattern on the starting pyridine ring, with α-substituted pyridines often failing to cyclize. chemrxiv.org

| Reaction | Substrate | Electrophilic Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 3-Amino-4-methylpyridine | POCl3, DMF | 3-Formyl-6-azaindole | 62% | chemrxiv.orgchemrxiv.org |

| Electrophilic Cyclization | 3-Amino-4-methylpyridine | Difluoroacetic anhydride (DFAA) | Difluoromethyl-6-azaindole | 86% | chemrxiv.org |

| Electrophilic Cyclization | 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | Not specified | chemrxiv.org |

Regioselective Functionalization of the Pyridine Moiety

Modifying the pyridine portion of the azaindole ring presents a different set of challenges and opportunities compared to the pyrrole ring. The electron-deficient nature of the pyridine ring often requires activation strategies to facilitate functionalization.

N-Oxide Formation and Its Role in Pyridine Ring Functionalization

The formation of a pyridine N-oxide is a powerful strategy to alter the electronic properties of the pyridine ring, enabling subsequent functionalization. Oxidation of the pyridine nitrogen can be achieved with reagents like meta-chloroperoxybenzoic acid (mCPBA). acs.org This transformation activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack, as well as facilitating C-H functionalization reactions. acs.orgmdpi.com

Pyridine N-oxides can serve as precursors for oxygen-centered radicals under photoredox catalysis, which can abstract hydrogen atoms from strong aliphatic C-H bonds, enabling alkylation reactions. acs.org Furthermore, the N-oxide group can direct palladium-catalyzed C-H arylation at positions ortho to the nitrogen, such as the C6 position of 7-azaindole N-oxides. mdpi.com An umpolung strategy, converting pyridine-N-oxides into (pyridine-2-yl)phosphonium salts, allows for the selective C2 functionalization of the pyridine ring with various electrophiles. acs.orgnih.gov

| Strategy | Intermediate | Reaction Type | Position Functionalized | Key Feature | Reference |

|---|---|---|---|---|---|

| Photoredox Catalysis | Pyridine N-oxide | C-H Alkylation | Varies | Acts as a hydrogen atom transfer (HAT) precursor. acs.org | acs.orgnih.gov |

| Pd-Catalyzed Direct Arylation | N-Methyl 7-azaindole N-oxide | C-H Arylation | C6 | N-oxide acts as a directing group. | mdpi.com |

| Umpolung Strategy | (Pyridine-2-yl)phosphonium salt | Nucleophilic attack by pyridine ring | C2 | Allows pyridine to act as a nucleophile equivalent. acs.org | acs.orgnih.gov |

Direct C-3 Chalcogenation (Sulfenylation and Selenylation) of Azaindoles

The direct introduction of chalcogen atoms (sulfur and selenium) at the C-3 position of the azaindole core is a valuable method for synthesizing compounds with potential biological activity. acs.org

Iodine-catalyzed methods have been developed for the regioselective C-3 sulfenylation and selenylation of NH-free 7-azaindoles. These reactions typically use thiols or diselenides as the chalcogen source in a solvent like DMSO, proceeding efficiently under metal-free conditions. acs.org This approach is versatile, allowing for the synthesis of a diverse range of C-3 sulfenylated, selenylated, thiocyanated, and selenocyanated derivatives. acs.org For N-sulfonyl protected 7-azaindoles, a regioselective C-3 sulfenylation can be promoted by tetrabutylammonium iodide (TBAI), which plays a dual role as both a promoter and a desulfonylation reagent. rsc.orgnih.gov

Copper-catalyzed methods have also been reported for the direct C-H chalcogenation of N-aryl-azaindoles with disulfides, using Cu(OAc)2 as the catalyst. nih.gov Photochemical methods offer a mild route for selenylation, where the Se-Se bond of a diselenide is cleaved by light, generating reactive selenium species that can functionalize heteroaromatic rings. acs.org

| Reaction | Substrate | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Iodine-Catalyzed Sulfenylation | 7-Azaindole | Iodine (cat.), Thiophenol, DMSO | 3-Thio-7-azaindole | Metal-free, regioselective C-3 functionalization. acs.org | acs.org |

| Iodine-Catalyzed Selenylation | 7-Azaindole | Iodine (cat.), Diselenide, DMSO | 3-Seleno-7-azaindole | Efficient synthesis of C-3 selenylated derivatives. acs.org | acs.orgsci-hub.se |

| TBAI-Promoted Sulfenylation | N-Sulfonyl protected 7-azaindole | TBAI, Sulfonyl chloride | 3-Thio-7-azaindole | TBAI acts as both promoter and desulfonylation agent. rsc.org | rsc.orgnih.gov |

| Copper-Catalyzed Sulfenylation | N-Aryl-7-azaindole | Cu(OAc)2, Disulfide | ortho-Sulfenylated N-aryl-7-azaindole | Direct C-H chalcogenation using a copper catalyst. | nih.gov |

Oxidation Reactions and Their Synthetic Utility

The 3-aminoindole scaffold is known to be susceptible to oxidation, a characteristic that extends to this compound. The electron-rich nature of the pyrrole ring, enhanced by the electron-donating amino group at the C3 position, makes the molecule prone to attack by oxidizing agents. Unprotected 3-aminoindoles are often sensitive to air and light, leading to oxidative dimerization or decomposition. mdpi.comresearchgate.net This inherent reactivity necessitates careful handling and is a key consideration in synthetic strategies.

While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the general behavior of related 3-aminoindoles provides insight into its likely reactivity. Oxidation of 2,3-disubstituted indoles with reagents like m-chloroperbenzoic acid (mCPBA) can lead to the formation of various products, including hydroxyindoles and further oxidized species. rsc.org In some cases, oxidation can result in ring-opened products. rsc.org

The synthetic utility of these oxidation reactions often lies in the generation of intermediates that can be further functionalized. For instance, the controlled oxidation of a related 3-aminoindole derivative can be a step in the synthesis of more complex heterocyclic systems. However, the high reactivity can also be a challenge, leading to the formation of multiple products and requiring carefully controlled reaction conditions to achieve selectivity. The presence of the pyridine nitrogen in the 5-azaindole ring system can influence the electron density of the pyrrole ring and potentially modulate its susceptibility to oxidation compared to a standard indole.

A summary of potential oxidation reactions based on the reactivity of related indole compounds is presented below.

| Oxidizing Agent | Potential Product(s) | Synthetic Utility |

| Air/Light | Dimerized or decomposed products | Generally undesirable; highlights instability |

| m-Chloroperbenzoic acid (mCPBA) | Hydroxylated indoles, ring-opened products | Generation of functionalized intermediates |

| Electrochemical Oxidation | Dimeric species | Formation of C-C or C-N coupled products |

Reactivity Profile under Diverse Reaction Conditions

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyrrole ring, the amino group, and the pyridine ring. The dihydrochloride salt form indicates that the basic nitrogen atoms are protonated, which influences the compound's solubility and the reactivity of the heterocyclic system.

Reactivity with Electrophiles:

The pyrrole ring of an indole is generally electron-rich and susceptible to electrophilic substitution, preferentially at the C3 position. However, in 3-amino-5-azaindole, the C3 position is already substituted. The amino group at C3 is a primary nucleophilic site. Reactions with electrophiles can occur at the amino group (N-functionalization) or at the pyrrole nitrogen (N1-functionalization). The pyridine nitrogen also possesses a lone pair of electrons and can react with electrophiles. The relative reactivity of these sites depends on the reaction conditions and the nature of the electrophile. nih.gov

For instance, direct C-H amidation at the C3 position of indoles has been achieved using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl₂. nih.gov This suggests that the amino group of 3-amino-5-azaindole could potentially be further functionalized.

Reactivity with Nucleophiles:

The 3-amino-5-azaindole ring system is not typically susceptible to direct nucleophilic attack on the carbon atoms of the pyrrole ring. However, the pyridine ring can be activated towards nucleophilic substitution, especially if a suitable leaving group is present on the pyridine ring or if the ring is activated by N-oxidation.

Behavior under Acidic and Basic Conditions:

As a dihydrochloride salt, 3-amino-5-azaindole is stable under acidic conditions. The protonation of the basic nitrogen atoms increases its solubility in aqueous media. Under basic conditions, the free base can be generated. The stability of diindolylamines, which are structurally related, has been shown to be poor in ambient conditions, with instability likely arising from oxidative oligomerization. acs.org This suggests that the free base of 3-amino-5-azaindole may also be prone to degradation, particularly in the presence of oxygen. The use of a base like potassium carbonate (K₂CO₃) has been employed in coupling reactions involving aminoindoles. acs.org

The table below summarizes the expected reactivity profile under various conditions.

| Condition/Reagent Type | Expected Reactivity | Potential Products |

| Electrophiles (e.g., acyl chlorides, alkyl halides) | N-functionalization of the amino group or pyrrole nitrogen. | N-acylated or N-alkylated derivatives. |

| Nucleophiles | Generally low reactivity on the carbon framework unless activated. | Substitution products if a leaving group is present on the pyridine ring. |

| Acidic Conditions | Stable as the dihydrochloride salt. | Protonated form. |

| Basic Conditions | Formation of the free base, which may be unstable. | Free base, potential for oxidative degradation products. |

| Palladium Catalysis | Cross-coupling reactions are possible. researchgate.net | Functionalized azaindole derivatives. |

Applications in Advanced Medicinal Chemistry and Chemical Biology Research

3-Amino-5-azaindole Dihydrochloride (B599025) as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Azaindole derivatives, including 3-Amino-5-azaindole, are recognized as such scaffolds. The presence of the nitrogen atom in the pyridine (B92270) ring of the azaindole core allows for the formation of crucial hydrogen bonds within the ATP-binding sites of various kinases, a family of enzymes frequently implicated in disease pathways. pharmablock.com This inherent ability to interact with key biological targets makes 3-Amino-5-azaindole dihydrochloride a valuable starting material for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents. pharmablock.comresearchgate.netnih.govnih.govmdpi.com

The indole (B1671886) nucleus, of which azaindole is a bioisostere, is a common feature in many natural products and biologically active molecules, further underscoring its importance in medicinal chemistry. nih.gov The strategic placement of the amino group at the 3-position of the 5-azaindole (B1197152) core provides a key functional handle for synthetic elaboration, allowing chemists to introduce a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Development of Kinase Inhibitors and Related Bioactive Molecules Based on Azaindole Structures

The azaindole framework is a cornerstone in the design of kinase inhibitors due to its structural similarity to the purine core of ATP. nih.gov This mimicry enables azaindole-based compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug development efforts.

Design and Synthesis of ALK Kinase Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer. While the broader azaindole scaffold has been successfully utilized to develop ALK inhibitors, specific examples detailing the direct use of this compound in the synthesis of ALK inhibitors are less prevalent in readily available literature. However, the principles of kinase inhibitor design strongly suggest its potential as a starting scaffold. For instance, a series of 4-amino-7-azaindoles were discovered as a novel class of potent Alk5 inhibitors. nih.gov This highlights the adaptability of the amino-azaindole core for targeting the ALK family of kinases. The general strategy involves utilizing the amino group for coupling with other molecular fragments to achieve optimal interactions within the ALK active site.

Exploration of Cdc7 Inhibitors

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a critical role in the initiation of DNA replication. Its overexpression in various cancer types has made it an attractive target for anti-cancer therapy. The 5-azaindole scaffold has been successfully employed in the development of potent Cdc7 inhibitors.

In one notable study, researchers initiated their synthesis from 3-iodo-5-azaindole. An N-arylation reaction with 4-chloropyrimidine, followed by a Suzuki coupling with various aryl or heteroaryl boronic acids, yielded a series of 5-azaindole derivatives. nih.gov This synthetic route demonstrates how the 5-azaindole core can be functionalized at different positions to explore the structure-activity relationship (SAR) and optimize inhibitory activity against Cdc7. While this study did not start directly from 3-Amino-5-azaindole, the synthetic transformations highlight the chemical tractability of the 5-azaindole ring system for creating libraries of potential kinase inhibitors. nih.gov

| Compound ID | R Group (at C3) | Cdc7 IC50 (nM) |

| 1 | Phenyl | 150 |

| 2 | 4-Fluorophenyl | 120 |

| 3 | 2-Thienyl | 95 |

| 4 | 3-Pyridyl | 80 |

This table is a representative example based on published research methodologies and does not represent actual experimental data from a single source.

Advances in Aurora Kinase Inhibitor Development

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human tumors, making them compelling targets for cancer therapy. The azaindole scaffold has been extensively explored for the development of Aurora kinase inhibitors.

While many reported Aurora kinase inhibitors utilize the 7-azaindole (B17877) isomer, the underlying principles of targeting the kinase hinge region are applicable to 5-azaindole derivatives as well. The design strategy often involves creating a molecule that can form hydrogen bonds with the hinge region of the kinase, a role for which the azaindole scaffold is well-suited. For instance, a series of imidazo[4,5-b]pyridine and 7-azaindole-based inhibitors have been developed that show high selectivity for Aurora-A over Aurora-B. nih.govacs.org These studies provide valuable insights into the structural requirements for achieving isoform selectivity, which can be applied to the design of 5-azaindole-based inhibitors.

Research into DYRK1A Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in several pathological conditions, including neurodegenerative diseases and certain types of cancer. Consequently, the development of selective DYRK1A inhibitors is an active area of research. The azaindole scaffold has proven to be a fertile ground for the discovery of potent DYRK1A inhibitors.

Several studies have reported the synthesis and evaluation of 3,5-diaryl-7-azaindole derivatives as highly potent DYRK1A inhibitors. researchgate.netnih.gov These compounds, often referred to as "DANDYs," have demonstrated inhibitory constants in the low nanomolar range. nih.gov The synthetic strategies employed in the creation of these molecules often involve sequential Suzuki-Miyaura cross-coupling reactions to introduce the aryl groups at the C3 and C5 positions of the azaindole core. researchgate.net Although these examples focus on the 7-azaindole isomer, the SAR findings, which often highlight the importance of specific substitution patterns on the aryl rings, can guide the design of novel 5-azaindole-based DYRK1A inhibitors.

Contribution to the Design and Synthesis of Anti-Cancer Agents

The application of this compound and related azaindole scaffolds extends broadly to the design and synthesis of anti-cancer agents, primarily through their utility as kinase inhibitors. chemimpex.com The indole and azaindole frameworks are considered privileged structures in the development of antitumor drugs. nih.gov

The versatility of the 3-amino-5-azaindole scaffold allows for its incorporation into a wide range of molecular architectures designed to target various hallmarks of cancer. Beyond kinase inhibition, these scaffolds can be used to develop agents that modulate other cancer-relevant pathways. The ability to readily functionalize the azaindole core enables medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired levels of efficacy and safety. The ongoing exploration of azaindole-based compounds in oncology is a testament to the enduring importance of this heterocyclic system in the quest for novel and effective cancer therapies.

Utility in Biochemical Assay Development and High-Throughput Screening Applications

The unique structural and physicochemical properties of the azaindole scaffold, including that of 3-Amino-5-azaindole, make it highly valuable in the development of biochemical assays and amenable to high-throughput screening (HTS) campaigns. Azaindoles are recognized as privileged structures in medicinal chemistry, in part because the substitution of a carbon atom in the indole ring with a nitrogen atom can favorably modulate properties like solubility and metabolic stability. pharmablock.comnih.gov

In a comparative study of HIV-1 entry inhibitors, 5-azaindole derivatives, while showing reduced antiviral efficacy compared to the parent indole, demonstrated a more than 25-fold enhancement in aqueous solubility and significantly improved metabolic stability in human liver microsomes. pharmablock.com Such enhanced solubility is a critical advantage in HTS, where compound precipitation is a common cause of artifacts and assay failure. pharmablock.com The improved metabolic stability also makes these compounds more robust candidates for further development. pharmablock.com

The utility of the azaindole core in large-scale screening is exemplified by the identification of lead compounds from extensive libraries. A high-throughput screen of over 40,000 kinase inhibitors identified a series of 3,5-disubstituted-7-azaindoles as potent growth inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov Similarly, HTS has been instrumental in identifying azaindole-based inhibitors for various other biological targets. pharmablock.com The adaptability of the azaindole scaffold allows for the creation of large, diverse chemical libraries suitable for screening against a wide range of biological targets, from kinases to viral proteins. rti.orgrsc.org

The azaindole nucleus is a prominent scaffold in the design of enzyme inhibitors, particularly targeting protein kinases. nih.govnih.gov Azaindoles are considered bioisosteres of purine systems, the core of the natural kinase substrate ATP. nih.gov This mimicry allows them to bind effectively to the ATP-binding site of kinases, leading to inhibition of their catalytic activity. nih.gov

Derivatives of 5-azaindole have been specifically developed as orally active inhibitors of Cell division cycle 7 (Cdc7) kinase, a protein involved in the initiation of DNA replication. nih.gov An initial high-throughput screen identified an indole compound with good selectivity for Cdc7, which led to the rational design of 5-azaindole derivatives to improve properties and potency. nih.gov

The broader azaindole family has yielded inhibitors for a vast array of kinases, including:

Aurora Kinases: 5-azaindole derivatives have been synthesized as inhibitors of Aurora A and Aurora B kinases. nih.gov

Janus Kinases (JAKs): Azaindole-based compounds are effective inhibitors of JAK2 and JAK3. nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): 6- and 7-azaindole derivatives have been developed as inhibitors of DYRK1A, a target for pathologies like Down's syndrome and Alzheimer's disease. nih.govnih.gov

c-Met: 4-azaindole (B1209526) derivatives have been reported as ATP-competitive inhibitors of the c-Met kinase, which is often overexpressed in various cancers. nih.gov

Beyond kinases, azaindole derivatives have been investigated for their ability to bind to other receptors and enzymes. For instance, a 7-azaindole derivative was identified as a potent inhibitor of the influenza polymerase-B2 subunit, demonstrating activity against multiple viral strains. nih.gov This highlights the versatility of the azaindole scaffold in targeting diverse protein-protein and protein-ligand binding interfaces.

The efficacy of azaindole derivatives as enzyme inhibitors stems from their ability to form stable, well-defined complexes with their target proteins. The key to this interaction is the hydrogen bonding pattern enabled by the nitrogen atoms in the bicyclic ring system. nih.gov

Structural analyses from X-ray crystallography have repeatedly shown that the azaindole moiety fits into the ATP-binding pocket, where its nitrogen atoms act as hydrogen bond acceptors and the pyrrole (B145914) N-H group acts as a hydrogen bond donor. nih.govjst.go.jp This allows the azaindole core to form two crucial hydrogen bonds with the "hinge" region of the protein kinase, an interaction that mimics the binding of the adenine (B156593) moiety of ATP. nih.govjst.go.jp This bidentate hydrogen bonding interaction serves as a strong anchor, orienting the rest of the inhibitor molecule to make further favorable contacts within the active site, thereby forming a stable complex. nih.gov

The precise geometry of this interaction can vary. In what is termed a "normal" binding mode, the pyrrole N-H and the adjacent pyridine nitrogen of the 7-azaindole isomer form hydrogen bonds with the kinase hinge. jst.go.jp However, "flipped" binding modes, where the azaindole ring is rotated approximately 180 degrees, have also been observed, demonstrating the conformational flexibility that allows these scaffolds to adapt to the specific topology of different kinase active sites. jst.go.jp The stability of these complexes is fundamental to their utility in biochemical assays, enabling researchers to study enzyme kinetics and binding affinities with confidence.

Investigation of Azaindole Derivatives in Agrochemical Formulations

The investigation into azaindole derivatives extends beyond pharmaceuticals into the realm of agrochemicals. There is scientific interest in exploring the potential use of these compounds in formulations designed to enhance the efficacy of crop protection products. The structural similarity of the azaindole core to naturally occurring molecules like the amino acid tryptophan suggests that these compounds could interact with biological pathways in pests or plants. While specific, publicly available research on this compound in agrochemical applications is limited, the broader class of indole-containing compounds has shown promise. For example, certain 3-indolyl-3-hydroxy oxindole derivatives have demonstrated significant antifungal activity against plant pathogenic fungi such as Rhizoctonia solani, which causes rice sheath blight. mdpi.com This activity in a structurally related class of compounds provides a rationale for the continued investigation of azaindole derivatives for similar applications in agriculture.

Potential Applications in Novel Material Sciences (e.g., Organic Semiconductors)

The unique electronic properties of the azaindole scaffold have opened avenues for its exploration in the field of material sciences. pitt.edu Azaindoles are considered π-deficient heterocycles, and the position of the nitrogen atom within the pyridine ring significantly influences the electronic distribution of the molecule. pitt.edursc.org This tunability of electronic characteristics is a highly desirable feature for the development of novel functional materials. rsc.org

Specifically, there is interest in the potential of azaindole derivatives to serve as building blocks for organic semiconductors. pitt.edu Organic semiconductors are the active components in a range of electronic devices, including organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The performance of these materials depends on their ability to transport charge efficiently, which is governed by their molecular structure and intermolecular packing in the solid state. Structurally related indole-based systems, such as diindolo[3,2-a:3′,2′-c]carbazole (triindole), have been successfully integrated into OTFTs, demonstrating p-type semiconductor performance with excellent air stability. researchgate.net The inherent electronic properties of azaindoles suggest they could be used to create new materials with tailored charge-transporting capabilities for next-generation electronic applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on Biological Activity of Azaindole Derivatives

The biological activity of azaindole derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. These modifications can alter the compound's electronic properties, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

Analysis of Substituents at the 3- and 5-Positions of Azaindole Scaffolds

The 3- and 5-positions of the azaindole ring system are critical focal points for synthetic modification to modulate biological activity. Research into various azaindole isomers has consistently highlighted the importance of these positions in dictating potency and selectivity.

In the context of 7-azaindole (B17877) derivatives, which are closely related isomers, substitutions at the 3- and 5-positions have been extensively studied. For instance, in a series of 3,5-disubstituted-7-azaindoles developed as potential treatments for Human African Trypanosomiasis, the interchangeability of substituents at these positions was observed without a significant loss of activity. However, the removal of a substituent from either position rendered the compound inactive, underscoring the necessity of substitution at both sites for biological function. nih.gov Further exploration of the 3-position in this series revealed that while aromatic substituents were crucial for anti-trypanosomal activity, the introduction of aliphatic groups, aimed at increasing the fraction of sp³ hybridized carbons to improve solubility, led to a loss of potency. nih.gov

The following table illustrates the structure-activity relationship of certain 5-azaindole (B1197152) derivatives as Cdc7 inhibitors. nih.gov

| Compound | R | Kinase Activity (IC50, µM) |

| 38 | Indole (B1671886) with 6-Cl | 0.03 |

| 37a | 4-chloropyrimidin-N-yl | >10 |

| 37b | Phenyl | >10 |

| 37c | 3-pyridyl | >10 |

This table is based on data for Cdc7 inhibitors and illustrates the sensitivity of the 3-position on the 5-azaindole scaffold.

Role of the Indole N-H for Potency and Specific Interactions

The pyrrole (B145914) N-H group of the azaindole scaffold plays a pivotal role in the biological activity of these compounds, primarily by acting as a hydrogen bond donor. This interaction is often crucial for anchoring the inhibitor within the ATP-binding site of kinases. nih.govdepositolegale.it

In many kinase inhibitor-azaindole complexes, the N-H group forms a key hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. researchgate.net The importance of this unsubstituted N-H was demonstrated in a study on 3,5-disubstituted-7-azaindoles, where methylation or tosylation of the indole nitrogen resulted in a significant loss of activity against T. brucei. nih.gov This highlights that for certain biological targets, a free N-H is essential for potent inhibition.

Furthermore, in the development of Cdc7 inhibitors based on the 7-azaindole core, a lack of substitution on the pyrrole nitrogen atom was found to be essential for enhanced activity. nih.gov This reinforces the concept that the N-H group is a critical pharmacophoric feature for this class of inhibitors.

Comparative Analysis with Isomeric Azaindole Frameworks (e.g., 4-, 6-, 7-Azaindoles)

The position of the nitrogen atom in the six-membered ring of the azaindole scaffold significantly influences the compound's physicochemical properties and biological activity. nih.gov Comparative studies of isomeric azaindole frameworks have revealed distinct pharmacological profiles.

In the context of kinase inhibition, 7-azaindoles are the most frequently utilized isomers, likely due to their structural resemblance to the adenine fragment of ATP. spirochem.com This structural mimicry facilitates strong binding to the kinase hinge region. nih.gov

A study on Cdc7 inhibitors found that while 5-azaindole derivatives were explored, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity, and did not offer improvements in metabolic stability in that particular chemical series. nih.gov Conversely, in a different study focusing on DYRK1A inhibitors, derivatives of 6-azaindole (B1212597) were found to be considerably less active than their 7-azaindole counterparts. nih.gov

The efficacy of different azaindole isomers can also be target-dependent. For example, while 7-azaindoles have shown broad utility, 4- and 5-azaindoles are also being investigated for various therapeutic targets, with numerous compounds in preclinical and clinical development. spirochem.com A comparison of the efficacy of different azaindole isomers against an indole parent compound revealed that 4-azaindole (B1209526) and 7-azaindole showed improved efficacy, whereas 5-azaindole and 6-azaindole demonstrated reduced efficacy in that specific assay. spirochem.com However, all azaindole isomers showed a significant enhancement in aqueous solubility compared to the parent indole. spirochem.com

The following table summarizes the comparative efficacy and solubility of different azaindole isomers relative to a parent indole compound in a specific study. spirochem.com

| Compound | Efficacy (relative to Indole) | Solubility (µg/mL) |

| Indole | Baseline | < 20 |

| 4-Azaindole | Better | 419 |

| 5-Azaindole | Reduced | 936 |

| 6-Azaindole | Reduced | 684 |

| 7-Azaindole | Better | > 1000 |

Rational Design Strategies for Enhanced Biological Performance and Selectivity

Rational drug design plays a crucial role in optimizing the biological performance and selectivity of azaindole-based inhibitors. nih.gov These strategies often leverage structural information from co-crystal structures of inhibitors bound to their target proteins, as well as computational modeling techniques. nih.govnih.gov

A key strategy involves modifying substituents to exploit specific pockets within the target's binding site. For instance, in the design of FLT3 inhibitors, a structure-based approach suggested an alternative, "flipped" binding orientation for a novel series of azaindoles, which informed subsequent optimization efforts. The analysis of structure-activity relationships, guided by computational modeling, is a powerful tool for identifying key interactions and designing more potent and selective compounds.

Another important aspect of rational design is the modulation of physicochemical properties to improve drug-like characteristics. The introduction of nitrogen atoms in the azaindole ring, for example, can enhance solubility and modulate pKa and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Fragment-Based Drug Discovery (FBDD) has also proven to be a successful strategy in the development of azaindole-based drugs. This approach starts with small, low-affinity fragments that bind to the target protein, and then grows or links these fragments to create more potent and selective leads. nih.gov

Bioisosteric Replacements and Their Influence on Pharmacological Profiles

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the pharmacological profile of a lead compound. organic-chemistry.org This involves substituting a particular functional group or scaffold with another that has similar steric and electronic properties, but which can lead to improved potency, selectivity, or pharmacokinetic properties. spirochem.comorganic-chemistry.org

Within the azaindole series, different isomers can be considered bioisosteres of one another. As discussed previously, switching from a 7-azaindole to a 5-azaindole or 6-azaindole can dramatically alter biological activity, demonstrating that even subtle changes in the placement of the nitrogen atom can have significant consequences. nih.gov

Bioisosteric replacements are also applied to the substituents on the azaindole core. For example, in the development of c-Met inhibitors based on a 4-azaindole scaffold, attempts were made to isosterically replace a nitrophenyl moiety with benzofurazan (B1196253) and chloroimidazo[2,1-b]thiazole analogues, which resulted in a significant enhancement of activity. nih.gov This illustrates how thoughtful bioisosteric replacements can lead to the discovery of more potent inhibitors.

Theoretical and Computational Chemistry Approaches in Azaindole Research

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of azaindole research, DFT calculations are instrumental in understanding the fundamental properties of these molecules. By solving the Kohn-Sham equations, researchers can determine the electron density distribution, from which various molecular and electronic properties can be derived.

Studies on azaindole and its isomers have utilized DFT to calculate optimized molecular geometries, vibrational frequencies, and electronic spectra. researchgate.netmdpi.com For instance, the B3LYP functional combined with a 6-31G(d) basis set has been shown to provide results that are in good agreement with experimental data for the rotational constants of indole (B1671886) and 7-azaindole (B17877). mdpi.com Such calculations can predict the molecular geometry with high accuracy. Furthermore, DFT is employed to compute core-electron binding energies and ionization energies, which are crucial for interpreting experimental photoelectron and excitation spectra. mdpi.com

The reactivity of azaindole derivatives can also be explored using DFT. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. While some density functionals have shown limitations in accurately predicting the order of low-lying excited states in indole and azaindole, the ongoing development of new functionals, including double-hybrid functionals, continues to improve the predictive power of these methods. researchgate.net

Molecular Docking and Binding Mode Prediction for Azaindole Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a ligand, such as a 3-Amino-5-azaindole derivative, might interact with a biological target, typically a protein receptor.

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. nih.govmdpi.com This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. researchgate.net The nitrogen atoms in the azaindole ring system can act as both hydrogen bond donors and acceptors, mimicking the interactions of the adenine (B156593) base of ATP. researchgate.net

Successful docking studies provide detailed insights into the specific interactions between the azaindole ligand and the amino acid residues of the protein's active site. The primary interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: These are crucial for the binding affinity and selectivity of kinase inhibitors. The pyridine (B92270) nitrogen and the amino group of 3-Amino-5-azaindole can form hydrogen bonds with the "hinge region" of the kinase, which is a critical interaction for potent inhibition. nih.govresearchgate.net

Van der Waals Forces: These non-specific interactions also play a significant role in the tight packing of the ligand within the binding pocket.

Molecular docking simulations can accurately predict the binding mode of azaindole derivatives within the ATP active site of various kinases. nih.gov For example, docking studies have shown that 5-azaindole-based ligands can bind to the ATP active site by forming hydrogen bonds through the pyridine nitrogen and a secondary amine attached to the scaffold. researchgate.net These predictions are invaluable for understanding the structure-activity relationships (SAR) of a series of compounds and for guiding the design of more potent and selective inhibitors. The predicted binding modes can often be validated experimentally through X-ray crystallography of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azaindole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of azaindole research, 3D-QSAR studies are particularly useful for understanding the structural requirements for potent biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models based on a set of aligned molecules with known activities. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. For instance, a 3D-QSAR study on 5-azaindole (B1197152) derivatives as Factor VIIa inhibitors highlighted the importance of the amidine group for inhibitory activity. ijddd.com Such models provide a theoretical basis for the rational design of new compounds with improved potency and can be used to predict the activity of virtual compounds before their synthesis. sci-hub.se

| QSAR Model Statistical Parameters | Value |

| r² (Correlation Coefficient) | 0.9005 |

| q² (Cross-validated r²) | 0.8367 |

This table presents example statistical parameters for a 3D-QSAR model developed for antimycobacterial agents, demonstrating the predictive power of such models. ijddd.com

Conceptual Density Functional Theory (CDFT) Analysis of Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) is a subfield of DFT that provides a framework for defining and calculating chemical concepts and reactivity descriptors. nih.govmdpi.com These descriptors quantify the reactivity of a molecule and can be used to predict its behavior in chemical reactions. Some key CDFT reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

Fukui Functions (f(r)): Local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov

By calculating these descriptors for 3-Amino-5-azaindole, researchers can gain a deeper understanding of its intrinsic reactivity, predict its reaction mechanisms, and rationalize its interactions with biological targets. videleaf.comscielo.org.mx

| CDFT Reactivity Descriptor | Description |

| Electronegativity (χ) | Tendency to attract electrons. |

| Global Hardness (η) | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies electrophilic nature. |

| Nucleophilicity Index (N) | Quantifies nucleophilic character. |

| Fukui Functions (f(r)) | Identifies local reactive sites. |

In Silico Modeling for Chemical Design Optimization

In silico modeling encompasses a wide range of computational methods that are used to simulate and study biological and chemical systems. In the context of drug discovery, these models are essential for the optimization of lead compounds. For azaindole derivatives, in silico modeling plays a crucial role in:

Virtual Screening: Docking-based virtual screening can be used to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

Lead Optimization: Once a hit compound is identified, computational methods can be used to design and evaluate modifications to its structure to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

Predicting ADME-Tox Properties: QSAR and other machine learning models can be used to predict the ADME-Tox properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.

The integration of these various computational approaches provides a powerful platform for the rational design and optimization of novel 3-Amino-5-azaindole-based therapeutic agents. sci-hub.se

Future Research Directions and Emerging Trends in 3 Amino 5 Azaindole Dihydrochloride Studies

Exploration of Novel and Greener Synthetic Methodologies

Traditional methods for synthesizing azaindole derivatives often involve harsh conditions and the use of hazardous reagents. mdpi.com The future of 3-Amino-5-azaindole dihydrochloride (B599025) synthesis lies in the development of more sustainable and efficient methodologies. The principles of green chemistry are increasingly being applied to the synthesis of aza-heterocycles, focusing on minimizing waste and energy consumption. researchgate.net

Key areas of exploration include:

Catalytic Systems: The use of transition metal catalysts has significantly improved the efficiency of azaindole synthesis. mdpi.com Future research will likely focus on developing novel palladium-catalyzed cascade reactions, such as the C–N cross-coupling/Heck reaction, to enable a more direct synthesis of substituted azaindoles. mdpi.com

One-Pot Reactions: Multi-component reactions (MCRs) that allow for the synthesis of complex molecules in a single step are gaining traction. researchgate.net These approaches, combined with the use of greener solvents like ethanol and the avoidance of metal catalysts, offer a more sustainable pathway to indole (B1671886) and azaindole derivatives. rug.nl

Flow Chemistry and Biocatalysis: The integration of technologies like flow chemistry and biocatalysis is expected to provide more efficient and environmentally friendly synthetic routes. researchgate.net

| Synthetic Approach | Key Features | Sustainability Aspect |

| Metal-Catalyzed Reactions | Use of catalysts like palladium to facilitate reactions such as C-N cross-coupling and Heck reactions. mdpi.com | Improved efficiency and development of more sustainable catalytic systems. mdpi.com |

| Multi-Component Reactions (MCRs) | Single-step synthesis of complex molecules. researchgate.net | Reduced waste and energy consumption. researchgate.net |

| Greener Solvents | Utilization of environmentally benign solvents like ethanol. rug.nl | Reduced use of hazardous materials. rug.nl |

Diversification of Azaindole Derivatives for Emerging Therapeutic Areas

The versatility of the azaindole scaffold has led to its investigation in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. nih.gov Derivatives of 3-Amino-5-azaindole dihydrochloride are expected to play a significant role in addressing emerging health challenges.

Oncology: The azaindole framework is prominent in the design of kinase inhibitors, which are crucial in cancer therapy. mdpi.com Future research will likely focus on developing derivatives that target novel kinases and overcome drug resistance. For instance, 3,5-disubstituted-7-azaindoles have shown anti-tumor activity in triple-negative breast cancer models by inhibiting cyclin-dependent kinases (CDK2 and CDK9). nih.gov The development of inhibitors for targets like the gasdermin (GSDM) family, which is implicated in pyroptosis and cancer, represents a promising new frontier. nih.gov

Neurodegenerative Diseases: The indole scaffold is a key component in many compounds developed for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com Azaindole derivatives, with their ability to modulate properties like solubility and target binding, are being explored as potential treatments. nih.gov Research is focusing on developing multi-target-directed ligands that can interact with various receptors and transporters in the brain, such as serotonin and dopamine receptors. nih.gov

Emerging Therapeutic Targets: